molecular formula C22H25N3O B5706064 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5706064
M. Wt: 347.5 g/mol
InChI Key: QUSIIDYHRZUOMB-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and an indole moiety. Compounds containing piperazine and indole structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Indole Attachment: The indole moiety is introduced via a condensation reaction with an appropriate indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the ethanone linkage.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Biological Studies: Used as a probe to study receptor-ligand interactions.

    Industrial Chemistry: Potential use in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts on a neurological receptor, it might function as an agonist or antagonist, modulating neurotransmitter activity. The indole moiety could interact with receptor sites, while the piperazine ring might influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-1-(1H-indol-3-yl)ethanone: Lacks the methyl group on the indole ring.

    2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)propanone: Has a propanone instead of an ethanone linkage.

Uniqueness

The presence of the methyl group on the indole ring and the specific ethanone linkage might confer unique binding properties and biological activities compared to similar compounds.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIIDYHRZUOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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